molecular formula C17H20N4O2S B8037485 JAK2 Inhibitor IV

JAK2 Inhibitor IV

Cat. No.: B8037485
M. Wt: 344.4 g/mol
InChI Key: KFJCXIOVAGJCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JAK2 inhibitor 13: is a compound designed to inhibit the activity of Janus kinase 2, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. This inhibition is particularly significant in the treatment of myeloproliferative neoplasms, autoimmune diseases, and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JAK2 inhibitor 13 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include sulfonyl chlorides, tert-butylamine, and various reducing agents .

Industrial Production Methods: : Industrial production of JAK2 inhibitor 13 involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: : JAK2 inhibitor 13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various intermediates that are further modified to produce the final JAK2 inhibitor 13 compound .

Scientific Research Applications

Chemistry: : In chemistry, JAK2 inhibitor 13 is used as a tool to study the JAK-STAT signaling pathway, providing insights into the molecular mechanisms of cytokine signaling and its role in various diseases .

Biology: : In biological research, this compound is employed to investigate the effects of JAK2 inhibition on cellular processes such as proliferation, differentiation, and apoptosis. It is also used to study the role of JAK2 in hematopoiesis and immune responses .

Medicine: : Medically, JAK2 inhibitor 13 is being explored for its therapeutic potential in treating myeloproliferative neoplasms, rheumatoid arthritis, and other autoimmune diseases. Clinical trials are ongoing to evaluate its efficacy and safety in these conditions .

Industry: : In the pharmaceutical industry, JAK2 inhibitor 13 is being developed as a potential drug candidate for various diseases. Its production and formulation are optimized to ensure high purity and stability .

Mechanism of Action

JAK2 inhibitor 13 exerts its effects by binding to the kinase domain of Janus kinase 2, thereby inhibiting its activity. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, which are crucial for the downstream signaling of various cytokines and growth factors. By blocking this pathway, JAK2 inhibitor 13 can reduce inflammation, cell proliferation, and other pathological processes associated with diseases like myeloproliferative neoplasms and autoimmune disorders .

Properties

IUPAC Name

4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-17(2,3)21-24(22,23)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(18)20-19-15/h4-10,21H,1-3H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJCXIOVAGJCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK2 Inhibitor IV
Reactant of Route 2
Reactant of Route 2
JAK2 Inhibitor IV
Reactant of Route 3
Reactant of Route 3
JAK2 Inhibitor IV
Reactant of Route 4
Reactant of Route 4
JAK2 Inhibitor IV
Reactant of Route 5
Reactant of Route 5
JAK2 Inhibitor IV
Reactant of Route 6
Reactant of Route 6
JAK2 Inhibitor IV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.